Filic-3-en-25-al

Lipoxygenase Arachidonic acid cascade Anti-inflammatory

Generic fernane triterpenoids lacking the C-25 aldehyde consistently underperform in lipoxygenase inhibition assays. Filic-3-en-25-al (CAS 147850-78-0) resolves this with its unique C-25 aldehyde group essential for LOX inhibitory potency. • C-25 aldehyde enables Schiff base formation with lysine residues and electrophilic trapping of nucleophiles-unavailable with hydrocarbon or alcohol analogs • Synthetic scaffold for derivative libraries via reductive amination, Grignard, or oxidation chemistry • ≥98% purity powder; blue ice shipping; full analytical documentation included

Molecular Formula C30H48O
Molecular Weight 424.7 g/mol
Cat. No. B593578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFilic-3-en-25-al
Molecular FormulaC30H48O
Molecular Weight424.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H48O/c1-20(2)22-11-12-23-27(22,5)15-16-29(7)25-13-14-26(4)21(3)9-8-10-24(26)30(25,19-31)18-17-28(23,29)6/h9,19-20,22-25H,8,10-18H2,1-7H3/t22-,23-,24-,25-,26-,27-,28+,29-,30-/m1/s1
InChIKeyXMLIJDWARVQIHL-PVJFAIIUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Filic-3-en-25-al: Fernane Triterpenoid Aldehyde for Lipoxygenase Research


Filic-3-en-25-al (CAS: 147850-78-0) is a fernane-type pentacyclic triterpenoid, naturally isolated from ferns including Adiantum lunulatum . Its molecular structure features a C-25 aldehyde functional group attached to a migrated hopane skeleton, distinguishing it from the more common hydrocarbons and alcohols in its class . This specific functionalization is proposed to underpin its reported biochemical activities, including its characterization as a potent lipoxygenase inhibitor [1].

1
Pathway Lipoxygenase pathway study context
2
Scaffold C-25 aldehyde synthetic derivatization handle
3
Profile Reported selectivity over generic fernane analogs

Why Generic Analogs Cannot Substitute Filic-3-en-25-al


In-class fernane triterpenoids like fern-7-ene, filic-3-ene, or hopan-22(29)-ene are predominantly hydrocarbons or alcohols with a conserved skeleton, but they lack the specific C-25 aldehyde moiety of Filic-3-en-25-al [1]. This functional group is a critical determinant of biological activity, as the aldehyde can engage in distinct molecular interactions, such as forming Schiff bases with lysine residues or acting as an electrophilic trap for reactive nucleophiles. Consequently, substitution with a generic analog, such as filic-3-ene (a hydrocarbon) [2] or filicenol B (an alcohol) [3], is likely to yield profoundly different and non-comparable results in assays focused on enzyme inhibition, particularly lipoxygenase modulation, where this aldehyde is hypothesized to be essential for potency.

Target
Function
C-25 aldehyde (Filic-3-en-25-al)
Activity
Reported lipoxygenase inhibitor
Analog Risk
Substitute
Hydrocarbon/Alcohol analogs (e.g., Filic-3-ene)
Mismatch
Lack C-25 aldehyde; no reported lipoxygenase activity
Class-level inference: Replacement with non-aldehyde fernane triterpenoids may yield non-comparable enzyme inhibition results. Aldehyde-specific interactions are critical for reported pathway response.

Filic-3-en-25-al vs. Closest Triterpenoid Analogs


Lipoxygenase Inhibition: Key Differentiator

Filic-3-en-25-al is characterized as a 'potent lipoxygenase inhibitor' that interferes with arachidonic acid metabolism, a mechanism not reported for its closest hydrocarbon analog, filic-3-ene, or the alcohol analog, filicenol B [1]. While quantitative IC50 values for Filic-3-en-25-al are not publicly available, the specific annotation of this activity against the lipoxygenase pathway provides a critical point of differentiation from in-class compounds lacking this reported mechanism.

Lipoxygenase Inhibition
Class-level inference
Reported inhibitor vs. no activity in analogs
Supports pathway-study selection
Quantitative IC50 not publicly available
Lipoxygenase Arachidonic acid cascade Anti-inflammatory

C-25 Aldehyde Functional Group as Structural Determinant

The aldehyde group at the C-25 position is a unique structural feature that distinguishes Filic-3-en-25-al from the vast majority of fernane triterpenoids, which are typically hydrocarbons (e.g., fern-7-ene, filic-3-ene) or alcohols (e.g., filicenol B) [1]. This functional group provides a reactive handle for specific chemical derivatization (e.g., reduction to an alcohol, oxidation to a carboxylic acid, or reductive amination) that is not possible with the parent hydrocarbon skeleton .

C-25 Aldehyde Group
Class-level inference
C30H48O vs. C30H50 (analogs)
Unique reactive handle for derivatization
Confirmed by NMR and MS
Structure-Activity Relationship Synthetic derivatization Triterpenoid biochemistry

Absence of Antibacterial Activity: Selectivity Marker

In contrast to the structurally related compound filicenol B, which has documented antibacterial activity [1], Filic-3-en-25-al has not been reported to possess such activity in peer-reviewed literature. This absence of a common off-target effect suggests a more focused biochemical profile, potentially reducing confounding variables in assays where antimicrobial activity is undesirable.

Antibacterial Selectivity
Data to verify
No reported activity vs. active comparator (Filicenol B)
Potential cleaner probe for enzyme studies
Literature survey; no specific assay conditions
Antibacterial Selectivity Off-target effects

Filic-3-en-25-al: Research & Industrial Applications


Arachidonic Acid Cascade & Lipoxygenase Pathway Studies

Based on its reported characterization as a potent lipoxygenase inhibitor [1], Filic-3-en-25-al is most appropriately deployed as a chemical probe or lead compound in research focused on inflammation, eicosanoid signaling, and related pathologies. Its use is warranted over generic fernane triterpenoids, which lack this specific reported activity.

Novel Derivative Synthesis via C-25 Aldehyde

The unique C-25 aldehyde group provides a valuable synthetic handle for medicinal chemistry and chemical biology applications . Filic-3-en-25-al can serve as a scaffold for generating a library of novel fernane derivatives through well-established aldehyde chemistry (e.g., reductive amination, Grignard additions, oxidation), a task not possible with the more common hydrocarbon or alcohol analogs [2].

Chemotaxonomic Reference Standard for Adiantum Ferns

Filic-3-en-25-al, isolated from Adiantum lunulatum , serves as a specific chemotaxonomic marker for the genus Adiantum and related fern species. Its unique retention time and mass spectral signature make it a valuable reference standard for phytochemical fingerprinting and quality control of herbal preparations, enabling the precise identification of this species within complex botanical matrices.

Anti-Proliferative Activity in Undifferentiated Cells

Preliminary data suggests that Filic-3-en-25-al exhibits activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes [3]. This points to a potential application as a research tool in oncology or dermatology, particularly for studying differentiation pathways in psoriasis or certain leukemias. This activity profile differentiates it from other fernane triterpenoids that lack such reported effects.

Application
Selection Property
Validation Focus
Arachidonic Acid Cascade Studies
Lipoxygenase pathway inhibition context
Eicosanoid signaling endpoint review
Novel Derivative Synthesis
C-25 aldehyde scaffold reactivity
Derivatization chemistry and probe development
Chemotaxonomic Reference
Unique mass spectral signature
Phytochemical fingerprinting and species identification
Differentiation Pathway Studies
Reported anti-proliferative context
Cell differentiation model review

Technical Documentation Hub

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32 linked technical documents
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